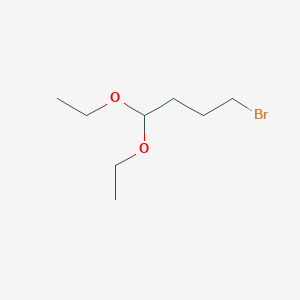

4-Bromo-1,1-diethoxybutane

Description

Significance of Bromoacetals as Synthetic Precursors

Bromoacetals, such as 4-bromo-1,1-diethoxybutane, are particularly significant as synthetic precursors. tandfonline.comijcce.ac.irscispace.com The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. Simultaneously, the acetal (B89532) group serves as a protected form of an aldehyde, preventing it from undergoing reactions under many conditions, especially basic and neutral environments. masterorganicchemistry.comfiveable.me

This orthogonal reactivity is highly advantageous in multi-step syntheses. For example, a Grignard reagent can be formed at the carbon-bromine bond, and this powerful nucleophile can then react with an electrophile, all while the aldehyde functionality remains masked as the diethyl acetal. Subsequent hydrolysis of the acetal under acidic conditions can then reveal the aldehyde for further reactions. fiveable.melibretexts.org this compound, specifically, is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

α-Bromoacetals are recognized as valuable precursors for synthesizing α,β-unsaturated carbonyl compounds, 1-alkoxybutadienes, and ketene (B1206846) acetals. tandfonline.com Their utility extends to the formation of various heterocyclic and carbocyclic systems. For instance, iron-promoted cyclization and halogenation of alkynyl diethyl acetals can produce five-membered rings with a vinylic carbon-bromine bond. dicp.ac.cnacs.org

Historical Context of Bromination Methodologies in Organic Chemistry

Bromination, the process of introducing a bromine atom into a molecule, is a fundamental transformation in organic chemistry. fiveable.mesci-hub.se The methods for achieving this have evolved significantly over time, driven by the need for greater selectivity, milder reaction conditions, and improved safety.

Historically, molecular bromine (Br₂) was the primary reagent for bromination. acs.org While effective, its high reactivity can lead to a lack of selectivity and the formation of byproducts. Its hazardous nature also poses significant handling challenges. sci-hub.seacs.org This led to the development of alternative brominating agents.

One of the most significant advancements was the introduction of N-Bromosuccinimide (NBS) for allylic and benzylic bromination, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.com This method allows for the selective bromination at positions adjacent to double bonds or aromatic rings via a free-radical mechanism. masterorganicchemistry.comnumberanalytics.com The key advantage of NBS is that it provides a low, constant concentration of Br₂, which favors radical substitution over polar addition to the double bond. masterorganicchemistry.com

Other bromination techniques include:

Electrophilic Aromatic Substitution: Aromatic rings can be brominated using Br₂ in the presence of a Lewis acid catalyst like FeBr₃. This reaction introduces a bromine atom directly onto the aromatic ring. fiveable.me

Halogenation of Carbonyls: Ketones and aldehydes can be brominated at the α-position under either acidic or basic conditions.

Addition to Alkenes and Alkynes: Br₂ readily adds across the multiple bonds of alkenes and alkynes to form dibromoalkanes and tetrabromoalkanes, respectively.

The synthesis of bromoacetals can be achieved through various routes, including the bromination of an acetal or the acetalization of a bromo-aldehyde. researchgate.net For instance, this compound can be synthesized from the acetal formation of 4-bromobutanal (B1274127) with ethanol (B145695). Another approach involves the reaction of ketones with reagents like phenyltrimethylammonium (B184261) tribromide in the presence of ethylene (B1197577) glycol to form α-bromoacetals in a one-pot procedure. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1,1-diethoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDTWRLRYKCRTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCBr)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340912 | |

| Record name | 4-Bromo-1,1-diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78668-96-9 | |

| Record name | 4-Bromo-1,1-diethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1,1 Diethoxybutane

Established Synthetic Routes to 4-Bromo-1,1-diethoxybutane

The most common and well-documented methods for preparing this compound rely on the fundamental reactions of acetal (B89532) formation and functional group interconversion on the butane (B89635) backbone.

The most prevalent method for synthesizing this compound is the direct acetalization of 4-bromobutanal (B1274127) (also known as 4-bromobutyraldehyde). edubirdie.com This reaction protects the aldehyde functional group, which would otherwise be incompatible with many nucleophilic reagents or reaction conditions intended to target the alkyl bromide terminus. edubirdie.com

The general mechanism involves the acid-catalyzed reaction of 4-bromobutanal with two equivalents of ethanol (B145695). The process begins with the protonation of the aldehyde's carbonyl oxygen, which enhances its electrophilicity. Ethanol, acting as a nucleophile, then attacks the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized oxonium ion. A second molecule of ethanol attacks this electrophilic species, and a final deprotonation step yields the stable this compound acetal and regenerates the acid catalyst.

Various acid catalysts can be employed to facilitate this transformation. Common choices include mineral acids like sulfuric acid (H₂SO₄) or milder catalysts such as ammonium (B1175870) chloride (NH₄Cl). Another approach involves the use of triethyl orthoformate in the presence of an acid catalyst, which acts as both a reagent and a water scavenger, driving the equilibrium toward the acetal product.

Table 1: Acetalization of 4-Bromobutanal

| Precursor | Reagents | Catalyst | Typical Yield | Reference |

|---|---|---|---|---|

| 4-Bromobutanal | Ethanol | NH₄Cl | ~70% | |

| 4-Bromobutanal | Ethanol | H₂SO₄ (catalytic) | Not specified | |

| Ethyl-4-bromobutyrate | DIBAL-H, then Ethanol | Not applicable (multi-step) | Not specified | whiterose.ac.uk |

An alternative to starting with a brominated aldehyde is to introduce the bromine atom onto a pre-formed butane acetal scaffold. One such approach is the direct bromination of 1,1-diethoxybutane (B1585066). This reaction typically proceeds via a free-radical mechanism and may lack the high regioselectivity of other methods, potentially leading to a mixture of brominated products.

A more controlled method involves the derivatization from other halogenated precursors. For instance, 4-chloro-1,1-diethoxybutane can be converted to this compound via a Finkelstein reaction. ncsu.edu This halide exchange reaction is an equilibrium process wherein the chloro-substituted acetal is treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone (B3395972). The precipitation of the less soluble sodium chloride in acetone drives the reaction toward the formation of the desired bromoacetal.

Furthermore, the bromination of paraldehyde (B1678423) followed by treatment with ethanol has been a documented method for producing the related compound bromoacetal, suggesting a similar pathway could be adapted. orgsyn.org

While less direct for this specific molecule, general principles of ether synthesis can be considered. However, the direct coupling of a di-halogenated butane, such as 1,4-dibromobutane, with sodium ethoxide would likely lead to a mixture of products, including elimination products and the diether (1,4-diethoxybutane), rather than selectively forming the acetal at one end.

A more modern interpretation of this concept involves the in-situ generation of an alkyl bromide from an alcohol, followed by a cross-coupling reaction. nih.gov While typically used to form C-C bonds, the initial step of converting a primary alcohol to an alkyl bromide in a one-pot fashion is relevant. nih.gov Theoretically, one could start from 4-hydroxy-1,1-diethoxybutane, converting the terminal alcohol to a bromide using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This would constitute a derivatization from an alcohol-functionalized butane scaffold.

Advanced and Modern Synthetic Protocols for this compound

Recent advances in synthetic chemistry offer more sophisticated and potentially more efficient or selective methods for preparing bromoacetals.

Modern synthetic methods increasingly rely on advanced catalytic systems to improve efficiency, selectivity, and reaction conditions. For acetal formation, Lewis acids are effective catalysts. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a powerful Lewis acid catalyst used for the preparation of acetals, including dimethylacetals from aldehydes and 1,1-dimethoxyalkanes, suggesting its applicability for synthesizing the target diethyl acetal. researchgate.net

Catalytic amounts of N-bromosuccinimide (NBS) have also been utilized for the direct preparation of other functionalized organic compounds, highlighting the development of catalytic bromination techniques that could potentially be adapted. sci-hub.se For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS under aqueous conditions, demonstrating the potential of organocatalysis in bromination reactions. organic-chemistry.org While not directly applied to this compound, these catalytic strategies represent the forefront of bromo-compound synthesis.

Table 2: Potential Advanced Catalytic Approaches

| Reaction Type | Catalyst | Precursor(s) | Notes | Reference |

|---|---|---|---|---|

| Acetal Formation | Boron trifluoride diethyl etherate | 4-Bromobutanal, Ethanol | A strong Lewis acid catalyst for acetal synthesis. | researchgate.net |

| Bromination | Mandelic Acid / NBS | 1,1-Diethoxybutane | Example of organocatalytic bromination, though applied to arenes. | organic-chemistry.org |

A novel and powerful method in modern organic synthesis is deaminative functionalization, which converts a primary amine into another functional group. nih.gov Recent protocols have been developed for the deaminative halogenation of primary amines using an anomeric amide reagent that facilitates nitrogen deletion. organic-chemistry.orgnih.gov

This strategy could theoretically be applied to the synthesis of this compound. The synthesis would begin with a hypothetical precursor, 4-amino-1,1-diethoxybutane. This amine could be subjected to deaminative bromination conditions, using a reagent like CBr₄ or CCl₃Br in the presence of an N-anomeric amide, to directly replace the amino group with a bromine atom. nih.gov This method is noted for its mild conditions and tolerance of various functional groups, making it a potentially valuable, though currently unreported, route for accessing the target compound from an amino-functionalized precursor. nih.govresearchgate.net This approach represents a significant departure from classical methods that rely on aldehydes or halide exchange.

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of acetals often involves strong, corrosive mineral acids like sulfuric acid as catalysts. google.com Green alternatives focus on replacing these with solid acid catalysts, which are more environmentally benign. researchgate.net Heterogeneous catalysts such as zeolites, certain metal-organic frameworks (MOFs), silica-supported tungstosilisic acid, and ion-exchange resins offer significant advantages. researchgate.netresearchgate.netmdpi.com These solid catalysts can be easily filtered from the reaction mixture and recycled, which simplifies purification and reduces corrosive waste streams. researchgate.netresearchgate.net For instance, molecular sieves can act as dual-function catalyst-adsorbents, where the outer surface catalyzes the acetal formation and the inner pores selectively adsorb the water byproduct, driving the reaction to completion without the need for excess reagents. researchgate.net

Regarding solvents, while ethanol often serves as both a reagent and solvent in this specific synthesis, the broader goal is to minimize the use of volatile organic compounds (VOCs). researchgate.net Research into greener solvents has identified alternatives like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources, are less toxic, and have lower peroxide formation tendency compared to traditional ethers. mdpi.comcarloerbareagents.com In some cases, solvent-free reactions, potentially using mechanochemical methods like ball milling, represent a frontier in green synthesis by eliminating solvent waste entirely. ijnc.ir

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. ucla.eduum-palembang.ac.id The synthesis of this compound from 4-bromobutanal and ethanol is an addition reaction where water is the only theoretical byproduct, resulting in a high inherent atom economy. nih.gov

However, waste is still generated from side reactions, purification processes, and the use of stoichiometric reagents or catalysts that are not incorporated into the final structure. um-palembang.ac.id Waste minimization strategies focus on enhancing the reaction's selectivity to reduce byproduct formation. researchgate.net This is achieved by optimizing reaction conditions and employing highly selective catalysts. The use of recyclable heterogeneous catalysts is a key strategy, as it prevents the generation of waste associated with single-use catalysts. acs.org Improving purification methods to reduce solvent consumption further contributes to a more sustainable process. rsc.org

Table 1: Comparison of Catalysts in Acetal Synthesis

| Catalyst Type | Advantages | Disadvantages | Recyclability |

|---|---|---|---|

| Mineral Acids (e.g., H₂SO₄) | Low cost, high reactivity. | Corrosive, difficult to separate, generates acidic waste. | No |

| Solid Acids (e.g., Zeolites, Resins) | Easily separated, reusable, less corrosive, can be highly selective. researchgate.netresearchgate.net | Can be more expensive initially, may have lower activity than mineral acids. | High |

| Ammonium Salts | Inexpensive, mild, can be supported on silica (B1680970) for heterogeneity. mdpi.com | May require higher temperatures or longer reaction times. | Moderate to High (when supported) |

Flow Chemistry Techniques in the Preparation of this compound

Flow chemistry, where reactants are continuously pumped through a reactor, offers a safer, more efficient, and scalable alternative to traditional batch production for synthesizing compounds like this compound. nih.govscitube.io

The primary advantages of this technique include superior heat and mass transfer due to the high surface-area-to-volume ratio of flow reactors. nih.gov This allows for precise temperature control, minimizing the risk of runaway reactions and improving product selectivity. The small internal volume of the reactor at any given moment significantly enhances safety, especially when dealing with reactive intermediates. scitube.io

In a potential flow setup for this compound synthesis, streams of 4-bromobutanal and an ethanol/catalyst mixture would be combined at a mixing junction and then passed through a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion and yield. rsc.org This continuous process allows for high throughput and straightforward scaling by simply extending the operation time or running multiple reactors in parallel. rsc.org Studies on the flow synthesis of other acetals and related compounds have demonstrated significant improvements in yield and reaction time compared to batch methods. rsc.orgsioc-journal.cn For example, a flow process for synthesizing tartrate derivatives yielded 40 grams of pure product in just 10 hours without manual purification. rsc.org This highlights the potential for developing highly efficient and automated production systems for this compound.

Table 2: Conceptual Comparison of Batch vs. Flow Synthesis for Acetal Production

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor to moderate, potential for hot spots. | Excellent, precise temperature control. nih.gov |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reaction volumes. scitube.io |

| Scalability | Complex, often requires re-optimization. | Simple, by extending run time or parallelization. rsc.org |

| Process Control | Limited control over mixing and residence time. | Precise control over all reaction parameters. sioc-journal.cn |

| Productivity | Lower throughput, includes downtime for cleaning/setup. | High throughput, suitable for continuous operation. nih.gov |

Reaction Pathways and Synthetic Transformations Involving 4 Bromo 1,1 Diethoxybutane

Nucleophilic Substitution Reactions of the Bromine Moiety

The primary alkyl bromide in 4-bromo-1,1-diethoxybutane is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation Reactions

The displacement of the bromide ion by carbon nucleophiles is a key strategy for extending the carbon skeleton.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, effectively couple this compound with various organoboron compounds. For instance, the reaction with arylboronic acids in the presence of a palladium catalyst can yield ethoxy-functionalized biaryl compounds. These reactions typically proceed through a catalytic cycle involving oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.gov

Grignard Additions: The Grignard reagent derived from this compound is a potent nucleophile for forming carbon-carbon bonds. This is achieved by reacting the bromoacetal with magnesium metal. wvu.edumasterorganicchemistry.com The resulting organomagnesium compound can then react with various electrophiles. For example, its coupling with (E)-1-acetoxy-2,4-pentadiene has been utilized in the synthesis of (E)-6,8-nonadienal, a precursor for more complex molecules. thieme-connect.de It is important to note that the Grignard reagent can potentially react with the acetal (B89532) group, although this is generally less favorable than substitution at the bromine-bearing carbon. Careful control of reaction conditions, such as low temperatures, can minimize this side reaction.

Table 1: Examples of Carbon-Carbon Bond Formation Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Ethoxy-functionalized biaryls | |

| Grignard Reaction | Mg, then (E)-1-acetoxy-2,4-pentadiene | (E)-6,8-Nonadienal | thieme-connect.de |

Carbon-Heteroatom Bond Formation

The bromine atom can be readily displaced by heteroatom nucleophiles, leading to the synthesis of ethers, amines, and thioethers.

Ether Synthesis: The Williamson ether synthesis provides a classic method for forming ethers from this compound. vaia.comchegg.comaskfilo.com This SN2 reaction involves the displacement of the bromide by an alkoxide ion. vaia.com For example, reaction with sodium ethoxide would yield 1,1,4-triethoxybutane. It is crucial to use a pre-formed alkoxide, as the use of an alcohol in the presence of a strong base could lead to undesired side reactions with the acetal. vaia.comaskfilo.com

Amine Synthesis: Primary and secondary amines can act as nucleophiles to displace the bromide, forming the corresponding substituted amines. This reaction is a standard method for introducing an aminoalkyl chain. The reaction of this compound with a primary amine, for instance, would yield a secondary amine with a 4,4-diethoxybutyl substituent.

Thioether Synthesis: Thioethers can be synthesized by reacting this compound with a thiol or a thiol equivalent. One common method involves the use of a thiolate salt, which displaces the bromide in an SN2 fashion. google.com Alternative, odorless methods for thioether synthesis have been developed, such as using xanthates as thiol surrogates, which can be a more practical approach. mdpi.com

Table 2: Examples of Carbon-Heteroatom Bond Formation Reactions

| Product Type | Nucleophile | General Reaction | Reference |

|---|---|---|---|

| Ether | Alkoxide (RO⁻) | Williamson Ether Synthesis | vaia.comchegg.comaskfilo.com |

| Amine | Primary or Secondary Amine (RNH₂ or R₂NH) | Nucleophilic Substitution | |

| Thioether | Thiolate (RS⁻) or Thiol Surrogate | Nucleophilic Substitution | google.commdpi.com |

Reactivity of the Acetal Functional Group

The acetal group in this compound serves as a protecting group for a butanal moiety. Its reactivity is primarily centered around its hydrolysis to the corresponding aldehyde and its transformation under specific conditions.

Acid-Catalyzed Hydrolysis and Interconversion with Aldehydes

The acetal functional group is stable under neutral and basic conditions but is readily hydrolyzed in the presence of an acid catalyst to reveal the aldehyde functionality. thieme-connect.de This deprotection step is a cornerstone of its use in multistep synthesis. The hydrolysis proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which then eliminates a second molecule of ethanol to give the final aldehyde, 4-bromobutanal (B1274127). This aldehyde can then participate in a wide range of subsequent reactions, such as condensations.

Transacetalization Reactions

Transacetalization allows for the exchange of the ethoxy groups of the acetal with other alkoxy groups. This reaction is also acid-catalyzed and involves the reaction of the acetal with a different alcohol. This can be useful for introducing different protecting groups or for synthesizing mixed acetals. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol that is formed.

Reactions with Organometallic Reagents at the Acetal Center

While the primary site of attack for strong nucleophiles like Grignard reagents is the carbon bearing the bromine atom, reaction at the acetal carbon is a possible side reaction. This can lead to the formation of tertiary alcohols after cleavage of the acetal. However, this reactivity is generally much lower than the substitution at the primary bromide. Experimental conditions, such as slow addition of the Grignard reagent at low temperatures (e.g., -78°C), can significantly suppress the attack at the acetal center, favoring the desired substitution reaction.

Cyclization Reactions and Heterocycle Synthesis

This compound is a versatile reagent in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a bromo group and a protected aldehyde (acetal), allows for a range of cyclization strategies.

Intramolecular Cyclizations Facilitated by Bromo and Acetal Functionalities

The presence of both a nucleophile-attracting bromo group and a latent electrophilic acetal functionality within the same molecule makes this compound a suitable precursor for intramolecular cyclization reactions. These reactions often proceed after an initial transformation that introduces a nucleophilic center into the molecule, which can then attack either the carbon bearing the bromine atom or the acetal group upon deprotection.

For instance, the Grignard reagent derived from this compound can be coupled with other molecules to create precursors for intramolecular Diels-Alder reactions. In one example, the Grignard reagent was coupled with (E)-1-acetoxy-2,4-pentadiene, followed by hydrolysis and oxidation, to prepare (E)-6,8-Nonadienal, a triene that subsequently undergoes an intramolecular [4+2] cycloaddition. thieme-connect.de

Acetal-initiated cyclizations are particularly useful as they can be converted into a variety of optically active tricyclic terpene compounds. google.com The acetal group can act as an initiator in cyclization processes, leading to the formation of multi-ring compounds. google.com

Preparation of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Quinolines)

This compound serves as a building block in the synthesis of nitrogen-containing heterocycles such as pyrrolidines and quinolines.

Pyrrolidines: The synthesis of pyrrolidines, a common motif in medicinal chemistry, can be achieved through various methods, including the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. enamine.net While direct synthesis of pyrrolidines from this compound is not extensively detailed in the provided results, its functional groups are amenable to transformations that could lead to pyrrolidine (B122466) precursors. For example, the bromo group can be displaced by a nitrogen nucleophile, and the acetal can be deprotected to an aldehyde, which can then participate in cyclization reactions. The synthesis of unique substituted pyrrolidines is of significant interest for drug discovery. enamine.net

Quinolines: Quinolines are another important class of nitrogen-containing heterocycles with diverse applications. mdpi.comiipseries.org The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or the reaction of o-aminoaryl aldehydes or ketones with compounds possessing an α-methylene group (Friedländer synthesis). iipseries.org this compound, after conversion of the bromo group and deprotection of the acetal, can provide the necessary carbon skeleton for these syntheses. For instance, reaction of 1,1-diethoxybutane (B1585066) derivatives with aromatic and heterocyclic nucleophiles can lead to 2,3-disubstituted quinolines. researchgate.netresearchgate.net

| Heterocycle | Synthetic Method | Precursor from this compound |

| Pyrrolidine | [3+2] Cycloaddition | Azomethine ylide precursors |

| Quinoline | Friedländer Synthesis | Butanal derivative (from acetal hydrolysis) |

| Quinoline | Skraup-type Synthesis | Butanal derivative (from acetal hydrolysis) |

Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles, such as furans and other related structures, can be accomplished using this compound. sioc-journal.cnrsc.org

The Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a prominent method for preparing furans. organic-chemistry.org this compound can be a precursor to the required 1,4-dicarbonyl compound. For example, the bromo group can be used in a coupling reaction, and the acetal can be hydrolyzed to reveal the aldehyde functionality.

One-pot syntheses of polysubstituted furans have been developed through the coupling of two α-bromocarbonyl compounds. researchgate.net While not directly employing this compound, this highlights the utility of bromo-carbonyl functionalities in furan synthesis.

Furthermore, the development of formic acid-mediated alkyne/acetal cyclization provides a pathway for the synthesis of various heterocyclic scaffolds. whiterose.ac.uk

Stereoselective Transformations Utilizing this compound

The application of this compound extends to stereoselective synthesis, enabling the preparation of chiral products with high enantiomeric or diastereomeric purity.

Enantioselective Approaches to Chiral Products

Enantioselective synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. csic.es While specific examples detailing the direct use of this compound in enantioselective reactions are limited in the provided results, its functional groups allow for its incorporation into substrates for asymmetric catalysis.

For instance, chiral products can be obtained through tandem acyl-Claisen rearrangement reactions. google.com The development of chiral catalysts, such as those derived from calixarenes or ferrocene, has been instrumental in advancing asymmetric synthesis. beilstein-journals.orgmdpi.com These catalysts can be employed in reactions involving substrates derived from this compound.

The enantioselective ring-opening of epoxides is another powerful method for generating chiral 1,2-difunctionalized compounds. thieme-connect.com Substrates derived from this compound could potentially be used in such reactions.

Diastereoselective Control in Reactions

Diastereoselective reactions aim to control the formation of one diastereomer over others. In a palladium-catalyzed cyclization reaction, this compound was reacted with β-keto esters to form spirocyclic ketones with diastereomeric ratios up to 80:20. In this reaction, the diethoxy group served as a protecting group, preventing unwanted enolization.

The following table summarizes the diastereoselectivity achieved in this palladium-catalyzed cyclization:

| Ligand | Conversion (%) | Diastereomeric Ratio |

| Ligand 1 | 35-100 | up to 80:20 |

| Ligand 2 | 35-100 | up to 80:20 |

| Ligand 3 | 35-100 | up to 80:20 |

| (Note: Specific ligand structures were not provided in the source material) |

This demonstrates that the choice of ligand in the catalytic system can influence the diastereoselectivity of the cyclization.

Influence of Substrate Stereochemistry on Reaction Outcome

Detailed research findings specifically documenting the influence of a chiral substrate's stereochemistry on the outcome of reactions with this compound are not extensively available in the public domain. While this compound is utilized as a versatile four-carbon building block in various synthetic applications, including the synthesis of complex natural products and heterocyclic systems, studies focusing explicitly on the diastereoselective or enantioselective outcomes resulting from its reaction with chiral substrates are not prominently reported in the surveyed literature.

In principle, the reaction of this compound with a chiral nucleophile, such as a chiral enolate, a chiral amine, or an organometallic reagent containing a chiral ligand, would be expected to proceed with some degree of stereochemical induction. The pre-existing stereocenter(s) in the substrate would create a chiral environment, leading to diastereomeric transition states upon reaction with the electrophilic carbon of the bromo-butane chain. The difference in the energy of these transition states would theoretically result in the preferential formation of one diastereomer over the other.

For instance, in the alkylation of a chiral enolate, the approach of the electrophile (this compound) would be sterically and electronically influenced by the chiral auxiliary or the existing stereocenters on the enolate. This would lead to a diastereomeric mixture of the alkylated products, with the ratio depending on the nature of the chiral substrate, the reaction conditions (solvent, temperature, counter-ion), and the structure of the electrophile. However, specific data tables and detailed research findings for such reactions involving this compound could not be retrieved.

Similarly, the alkylation of a chiral amine with this compound would lead to the formation of a chiral quaternary ammonium (B1175870) salt or a secondary amine with a new stereocenter, depending on the subsequent transformations. The stereochemical outcome of this N-alkylation would be dictated by the stereochemistry of the starting amine.

While the principles of asymmetric synthesis suggest that such stereochemical influence is a fundamental aspect of organic reactions, the absence of specific studies on this compound in this context in the available literature prevents a detailed discussion with supporting experimental data and research findings.

Mechanistic and Computational Investigations of 4 Bromo 1,1 Diethoxybutane Reactivity

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for a substrate like 4-bromo-1,1-diethoxybutane would involve a combination of kinetic studies and the identification of transient chemical species.

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For this compound, key transformations would likely involve nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the acetal (B89532) functional group.

To investigate these transformations, a series of experiments would be designed to determine the rate law of the reaction. This would involve systematically varying the concentrations of the reactants (this compound and a chosen nucleophile or reagent) and monitoring the rate of product formation or reactant consumption over time. The order of the reaction with respect to each reactant would be determined, providing insight into the molecularity of the rate-determining step.

Furthermore, the influence of temperature on the reaction rate would be studied to determine the activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters offer a deeper understanding of the energy landscape of the reaction and the nature of the transition state.

Identification of Reactive Intermediates

Many organic reactions proceed through the formation of short-lived, high-energy reactive intermediates. For this compound, potential intermediates could include carbocations, in the case of nucleophilic substitution proceeding through an SN1-type mechanism, or transient species formed during reactions at the acetal group.

The direct observation and characterization of such intermediates are often challenging due to their low concentrations and short lifetimes. However, various techniques can be employed for their identification. Spectroscopic methods, such as NMR or UV-Vis spectroscopy, performed at low temperatures can sometimes allow for the direct observation of these species.

Trapping experiments are another powerful tool. In these experiments, a "trapping" agent is added to the reaction mixture, which is designed to react specifically with the suspected intermediate to form a stable, characterizable product. The identification of this trapped product provides strong evidence for the existence of the intermediate.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful avenue to predict and understand the reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations would be employed to determine the optimized ground-state geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles.

Beyond structural information, DFT calculations can provide a wealth of data on the electronic properties of the molecule. This includes the distribution of electron density, which can be visualized to identify electron-rich and electron-poor regions of the molecule. The calculation of atomic charges and the molecular electrostatic potential (MEP) map would further highlight sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value |

| Dipole Moment (Debye) | ~2.0 - 2.5 D |

| C-Br Bond Length (Å) | ~1.95 Å |

| C-O Bond Lengths (Å) | ~1.42 Å |

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

Note: The values in this table are hypothetical and represent typical ranges for similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis in Reaction Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals can predict the feasibility and regioselectivity of a reaction.

For this compound, the LUMO would likely be localized along the C-Br bond, indicating that this is the primary site for nucleophilic attack. The HOMO, on the other hand, would likely be associated with the lone pairs on the oxygen atoms of the acetal group, suggesting these are the most nucleophilic sites within the molecule itself. An FMO analysis would be crucial in predicting how this compound would interact with various reagents. taylorandfrancis.comyoutube.comyoutube.com

Prediction of Reactivity Descriptors and Reaction Pathways

Computational chemistry allows for the calculation of various reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors, derived from the electronic structure, include quantities like chemical potential, hardness, softness, and the Fukui function. These values provide a more quantitative prediction of which sites on the molecule are most likely to undergo electrophilic or nucleophilic attack.

Furthermore, computational methods can be used to map out entire reaction pathways. By calculating the energies of reactants, products, transition states, and any intermediates, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers and reaction energies, providing a theoretical prediction of the most favorable reaction mechanism. For this compound, this would involve modeling potential SN1 and SN2 pathways for substitution at the C-Br bond, as well as pathways for reactions involving the acetal group under various conditions.

Future Directions and Research Opportunities

Development of Novel Catalytic Systems for Bromoacetal Transformations

The transformation of bromoacetals like 4-Bromo-1,1-diethoxybutane is a fertile ground for the development of new catalytic systems. Future research will likely focus on creating catalysts that can selectively act on either the carbon-bromine bond or the acetal (B89532) group, or that can facilitate cascade reactions involving both functionalities.

Key areas for development include:

Transition-Metal Catalysis : Research into novel transition-metal complexes, particularly those based on earth-abundant metals, is expected to yield catalysts for cross-coupling reactions. researchgate.net These could enable the efficient formation of carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, with high selectivity and under mild conditions. researchgate.net For example, iron-based catalysts are being explored for their potential to enhance catalytic activity through efficient electron transfer, which could be applied to activate the C-Br bond. rsc.org

Organocatalysis : The use of metal-free organocatalysts presents a sustainable alternative for bromoacetal transformations. researchgate.net Future work may involve designing chiral organocatalysts that can achieve enantioselective substitutions or modifications, which is crucial for the synthesis of pharmaceuticals. harvard.edu

Photocatalysis and Electrocatalysis : These emerging fields offer green and efficient ways to activate the C-Br bond. Light or electrical energy can be used to generate radical intermediates from this compound, which can then participate in a variety of synthetic transformations. These methods often operate at ambient temperature and pressure, reducing the environmental impact of chemical synthesis. thieme.de

The goal is to develop catalytic systems that are not only efficient and selective but also recyclable and environmentally benign, aligning with the principles of green chemistry. researchgate.net

Exploration of New Synthetic Pathways to Complex Molecules

The unique structure of this compound makes it an ideal starting material for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). nih.govtechnologynetworks.com Its bifunctionality allows for a modular and divergent synthetic approach.

Future explorations are anticipated in the following areas:

Grignard and Organolithium Reagents : The bromine atom can be readily converted into a Grignard or organolithium reagent. This opens up a vast array of possibilities for forming new carbon-carbon bonds. The resulting organometallic intermediate can react with a wide range of electrophiles, while the acetal group remains protected for subsequent transformations. nih.gov

Multi-step Synthesis : Researchers are likely to design new multi-step synthetic routes that leverage the differential reactivity of the two functional groups. For instance, the bromo group could be used for an initial coupling reaction, followed by deprotection of the acetal to reveal the aldehyde, which can then undergo reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination. This stepwise approach allows for the construction of intricate molecular architectures. nih.gov

Domino and Cascade Reactions : A more advanced approach involves designing cascade reactions where a single event triggers a series of transformations involving both the bromo and acetal functionalities. This can significantly increase synthetic efficiency by reducing the number of steps and purification procedures.

The table below illustrates potential transformations for each functional group of this compound, highlighting its versatility in building complex molecular scaffolds.

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure/Intermediate |

|---|---|---|---|

| Bromo Group (-Br) | Nucleophilic Substitution | NaN3, KCN, RONa | Azide, Nitrile, Ether |

| Grignard Formation | Mg, THF/Ether | Grignard Reagent (BrMg-) | |

| Cross-Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted alkane | |

| Diethyl Acetal (-CH(OEt)2) | Deprotection (Hydrolysis) | Aqueous Acid (e.g., HCl) | Aldehyde (-CHO) |

| Aldol Condensation (post-deprotection) | Ketone/Aldehyde, Base/Acid | α,β-Unsaturated Carbonyl | |

| Reductive Amination (post-deprotection) | Amine, Reducing Agent (e.g., NaBH3CN) | Amine |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govnih.gov The integration of this compound chemistry with these modern platforms is a promising area of research.

Key opportunities include:

Improved Safety and Control : Many reactions involving organometallics, such as Grignard reagent formation from this compound, are highly exothermic. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. nih.govamt.uk

Telescoped Synthesis : Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. acs.org For example, the conversion of the bromo-group, followed by deprotection of the acetal and a subsequent reaction of the aldehyde, could be performed in a continuous sequence. mdpi.com

Automated Optimization : When combined with automated platforms and machine learning algorithms, flow chemistry systems can rapidly screen a wide range of reaction parameters (temperature, pressure, concentration, residence time) to identify optimal conditions for a given transformation. digitellinc.comdntb.gov.ua This accelerates process development and can lead to higher yields and purities. thieme-connect.de

The application of flow chemistry could transform the synthesis of molecules derived from this compound, making processes more efficient, safer, and more suitable for industrial-scale production of APIs and other fine chemicals. nih.govacs.org

Advanced Computational Studies for Rational Design of Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, which can guide the rational design of new reactions and catalysts. escholarship.org Applying these methods to this compound can provide deep insights into its chemical behavior.

Future computational research could focus on:

Mechanism Elucidation : Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the energies of transition states and intermediates. nih.govjoaquinbarroso.com This can elucidate the mechanisms of complex transformations, such as the formation of Grignard reagents in the presence of an acetal or the pathways of catalytic cycles. nih.gov

Predicting Reactivity and Selectivity : Computational models can predict the reactivity of different sites within the molecule and the selectivity of various reactions. researchgate.netnih.gov This predictive power can help chemists choose the best reagents and conditions to achieve a desired outcome, saving significant time and resources in the lab. For example, modeling can help understand factors governing regioselectivity in Grignard additions. figshare.com

Catalyst Design : By modeling the interaction between a catalyst and the bromoacetal substrate, researchers can design more effective catalysts with enhanced activity and selectivity. rsc.org Computational screening can identify promising catalyst candidates before they are synthesized and tested experimentally.

The synergy between computational and experimental chemistry will be crucial for accelerating innovation in the application of this compound. rsc.org

Application in Materials Science and Polymer Chemistry Research

The bifunctional nature of this compound also makes it a promising candidate for the development of novel polymers and materials. nih.gov

Potential research directions in this area include:

Functional Monomer Synthesis : this compound can serve as a precursor to functional monomers. For example, the bromo group can be converted to a polymerizable group (e.g., an alkene or an alkyne) or another reactive handle. The resulting monomer would carry a protected aldehyde group that can be incorporated into a polymer chain.

Step-Growth Polymerization : The molecule could potentially be used in step-growth polymerization reactions. nsf.gov For instance, after converting the bromo group to a nucleophilic or electrophilic partner, it could react with a suitable comonomer to form polyesters, polyamides, or other classes of polymers.

Post-Polymerization Modification : Once incorporated into a polymer, the acetal group serves as a latent aldehyde. This protected functionality can be deprotected post-polymerization to introduce aldehyde groups along the polymer backbone. These aldehydes can then be used for a variety of modifications, such as cross-linking the polymer to form hydrogels, grafting other molecules onto the polymer, or creating responsive materials that change their properties in response to chemical stimuli. nih.gov

The development of polymers derived from this compound could lead to new materials with tailored properties for applications in drug delivery, tissue engineering, sensors, and advanced coatings. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-1,1-diethoxybutane, and how can purity be ensured?

- Methodology : The compound can be synthesized via acetal protection of a bromoaldehyde intermediate. For example, bromoacetaldehyde diethyl acetal (a structurally analogous compound) is synthesized by reacting bromoacetaldehyde with ethanol under acidic catalysis . For this compound, a similar approach using 4-bromobutanone or its equivalent with ethanol and a protic acid (e.g., H₂SO₄) may apply.

- Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) is recommended, with purity assessed via GC-MS (≥97% area% as per analogous brominated compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR will show distinct signals for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and the brominated butane chain (e.g., δ 3.5–3.7 ppm for Br-CH₂). ¹³C NMR confirms the acetal carbon (δ 95–105 ppm) .

- IR : Strong absorption bands for C-O (1050–1150 cm⁻¹) and C-Br (500–600 cm⁻¹) .

- Mass Spec : Molecular ion peak at m/z 224 (C₆H₁₁BrO₂⁺) and fragmentation patterns for ethoxy loss (e.g., m/z 179) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?

- Mechanistic Insight : The ethoxy groups create steric hindrance, favoring SN2 mechanisms at the brominated carbon. Electronic effects from the electron-donating ethoxy groups may reduce electrophilicity, requiring polar aprotic solvents (e.g., DMF) or phase-transfer catalysts to enhance reactivity .

- Optimization : Kinetic studies using varying nucleophiles (e.g., NaN₃, KCN) show higher yields (75–90%) at 60–80°C compared to room temperature .

Q. What are the stability challenges of this compound under acidic or basic conditions?

- Acidic Conditions : The acetal group is prone to hydrolysis, regenerating the carbonyl compound. For example, in H₂O/HCl (pH < 3), decomposition occurs within 2 hours at 25°C. Stabilization requires anhydrous conditions .

- Basic Conditions : Elimination competes with substitution. In NaOH/EtOH, β-hydride elimination forms 1,3-butadiene derivatives, reducing substitution yields. Lower temperatures (0–10°C) suppress this side reaction .

Q. How can contradictory data on byproduct formation during Grignard reactions with this compound be resolved?

- Case Study : Grignard reagents (e.g., MeMgBr) may attack either the bromine (yielding 1,1-diethoxybutane) or the acetal carbon (producing tertiary alcohols).

- Resolution : TLC monitoring and DFT calculations identify transition states favoring bromide displacement. Experimental adjustments (e.g., slow reagent addition, −78°C) reduce acetal cleavage .

Q. What role does this compound play in multi-step syntheses of complex organic molecules?

- Applications :

- Protected Aldehyde Intermediate : Deprotection (e.g., H₃O⁺) releases 4-bromobutanal for subsequent condensations, as seen in prostaglandin syntheses .

- Cross-Coupling Substrate : Suzuki-Miyaura reactions with Pd catalysts yield ethoxy-functionalized biaryl compounds (e.g., 75% yield with arylboronic acids) .

- Case Study : Used in the synthesis of 1-(4-bromo-1,1-dimethoxybutyl)-4-t-butylbenzene, a precursor to liquid crystal materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.